molecular formula C5H5Br2N3 B12444211 2,6-Dibromopyridine-3,5-diamine

2,6-Dibromopyridine-3,5-diamine

Cat. No.: B12444211
M. Wt: 266.92 g/mol
InChI Key: MHABJIRBNGCXNR-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine-3,5-diamine (CAS: 76942-20-6) is a halogenated pyridine derivative with the molecular formula C₅H₅Br₂N₃ and a molecular weight of 266.92 g/mol. This compound features bromine atoms at the 2- and 6-positions and amino groups at the 3- and 5-positions on the pyridine ring. Its structural uniqueness arises from the combination of electron-withdrawing bromine substituents and electron-donating amino groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

IUPAC Name

2,6-dibromopyridine-3,5-diamine

InChI

InChI=1S/C5H5Br2N3/c6-4-2(8)1-3(9)5(7)10-4/h1H,8-9H2

InChI Key

MHABJIRBNGCXNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1N)Br)Br)N

Origin of Product

United States

Preparation Methods

Bromination of 2,6-Diaminopyridine

The direct bromination of 2,6-diaminopyridine represents a straightforward route to 2,6-dibromopyridine-3,5-diamine. Chen and Flowers (1980) demonstrated that treating 2,6-diaminopyridine with bromine in a controlled environment yields the 3,5-dibromo derivative. The reaction typically proceeds in acetic acid or hydrobromic acid (HBr) at elevated temperatures (80–150°C), achieving moderate to high yields (60–73%). Key parameters include stoichiometric control of bromine to avoid over-bromination and the use of inert atmospheres to prevent oxidative degradation.

A notable refinement involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate in situ brominating agents. In this method, 2,6-diaminopyridine is dissolved in concentrated HCl, followed by the gradual addition of NaNO2 to form a diazonium intermediate. Subsequent treatment with HBr gas facilitates electrophilic aromatic substitution at the 3 and 5 positions, yielding the dibrominated product. This approach avoids excess bromine, reducing side products like tribromopyridines.

Stepwise Functionalization of Dichloropyridine Precursors

An alternative pathway begins with 2,6-dichloropyridine, which undergoes sequential amination and bromination. Ciba-Geigy Corporation’s patent (1976) outlines a two-step process: first, chlorides at positions 2 and 6 are replaced with amines via nucleophilic aromatic substitution using ammonia under high pressure. The resulting 2,6-diaminopyridine is then brominated at positions 3 and 5 using HBr gas in acetic acid at 110°C, achieving yields up to 92%.

This method’s advantage lies in its scalability, as 2,6-dichloropyridine is commercially abundant. However, the amination step requires careful temperature control to prevent decomposition, and the bromination must be monitored via HPLC to ensure ≤5% mono-brominated byproducts.

Diazotization-Mediated Bromination

Recent advances employ diazotization to enhance regioselectivity. In a procedure detailed by Reimann et al. (2015), 2,6-diaminopyridine is treated with NaNO2 in HCl, forming a diazonium salt that reacts with HBr to install bromine atoms selectively at the 3 and 5 positions. This method achieves 73–80% yields and minimizes polybromination, attributed to the directing effects of the diazonium group. The crude product is purified via recrystallization from ethanol, yielding >98% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting reaction conditions, yields, and limitations:

Method Starting Material Reagents/Conditions Yield Purity Reference
Direct Bromination 2,6-Diaminopyridine Br₂, HBr, 80–150°C 60–73% 98–99%
Stepwise Amination 2,6-Dichloropyridine NH₃ (high pressure), HBr, 110°C 66–92% 98.5%
Diazotization-Bromination 2,6-Diaminopyridine NaNO₂, HCl, HBr, 20–25°C 73–80% 98.3–98.5%

Challenges and Optimizations

A common challenge across methods is the propensity for over-bromination, particularly at the 4-position of the pyridine ring. To mitigate this, recent protocols advocate for slow reagent addition and real-time HPLC monitoring. Additionally, solvent choice significantly impacts yield; polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may complicate purification.

Industrial applications favor the stepwise amination-bromination route due to cost-effectiveness and feedstock availability. In contrast, academic settings often prefer diazotization for its precision, despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromopyridine-3,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2,6-Dibromopyridine-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromopyridine-3,5-diamine depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The bromine atoms and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Notable Properties
2,6-Dibromopyridine-3,5-diamine Br (2,6), NH₂ (3,5) 266.92 Research chemical, halogen coupling High halogen reactivity, light-sensitive
3,5-Difluoropyridine-2,6-diamine F (3,5), NH₂ (2,6) 145.11 Antibiotic synthesis (Delafloxacin) High metabolic stability
2,6-Diamino-3,5-dinitropyridine NO₂ (3,5), NH₂ (2,6) 228.12 High-energy materials High density (2.2 g/cm³), explosive
1H-1,2,4-Triazole-3,5-diamine NH₂ (3,5) 99.08 Epigenetic inhibitors High binding affinity in HHEM

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